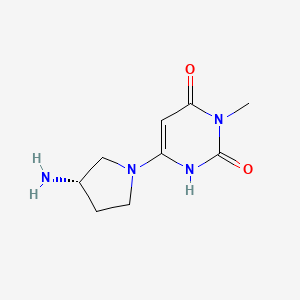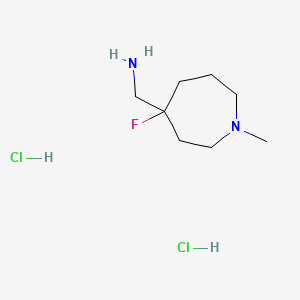
1-(4-Fluoro-1-methylazepan-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-1-methylazepan-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H19Cl2FN2 and a molecular weight of 233.1543 . This compound is characterized by the presence of a fluorine atom, a methyl group, and an azepane ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-(4-Fluoro-1-methylazepan-4-yl)methanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluoro-1-methylazepane with methanamine under specific conditions to form the desired product. The reaction is typically carried out in the presence of hydrochloric acid to yield the dihydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Fluoro-1-methylazepan-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to yield different products.
Scientific Research Applications
1-(4-Fluoro-1-methylazepan-4-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-1-methylazepan-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and the azepane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Fluoro-1-methylazepan-4-yl)methanamine dihydrochloride can be compared with other similar compounds such as:
1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride: This compound has a similar fluorine atom but differs in the presence of a pyrazole ring instead of an azepane ring.
1-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride: Similar to the previous compound but with the fluorine atom in a different position on the phenyl ring.
Properties
Molecular Formula |
C8H19Cl2FN2 |
|---|---|
Molecular Weight |
233.15 g/mol |
IUPAC Name |
(4-fluoro-1-methylazepan-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H17FN2.2ClH/c1-11-5-2-3-8(9,7-10)4-6-11;;/h2-7,10H2,1H3;2*1H |
InChI Key |
KJGQDSADFVBHCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(CC1)(CN)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B13474538.png)
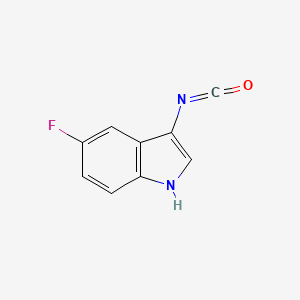

![1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride](/img/structure/B13474555.png)
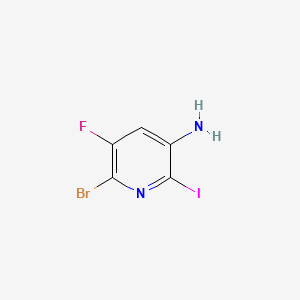

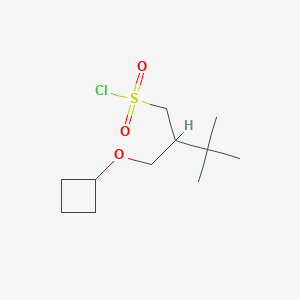
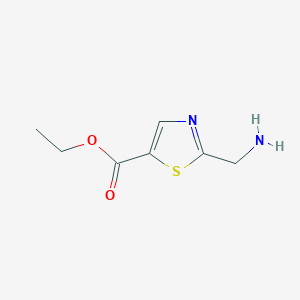
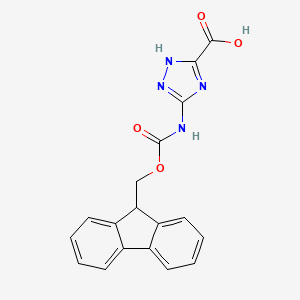
![6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474598.png)
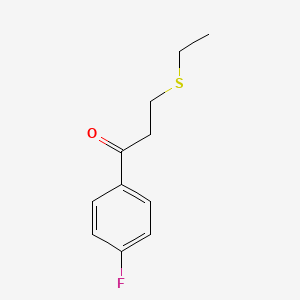
![2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13474614.png)
